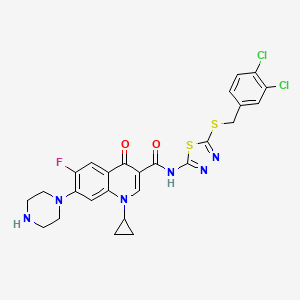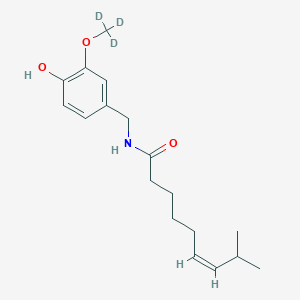
(Z)-Capsaicin-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Capsaicin-d3 is a deuterated form of capsaicin, the active component in chili peppers that gives them their characteristic heat. The “Z” notation indicates the specific geometric isomer of the compound, where the highest priority substituents on each carbon of the double bond are on the same side. Deuterium, a stable isotope of hydrogen, replaces three hydrogen atoms in this compound, making it useful in various scientific studies due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Capsaicin-d3 typically involves the incorporation of deuterium into the capsaicin molecule. One common method is the catalytic hydrogenation of capsaicin in the presence of deuterium gas. This process requires a catalyst such as palladium on carbon and is conducted under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve efficient and high-yield deuteration. The purity and isotopic enrichment of the final product are critical factors, often achieved through multiple purification steps, including chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(Z)-Capsaicin-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrocapsaicin-d3.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms like dihydrocapsaicin-d3, and substituted analogs with different functional groups attached to the aromatic ring or amide group.
Scientific Research Applications
Chemistry
In chemistry, (Z)-Capsaicin-d3 is used as a tracer in reaction mechanism studies due to the presence of deuterium, which allows for the tracking of molecular transformations using spectroscopic techniques.
Biology
In biological research, it serves as a tool to study the metabolism and bioavailability of capsaicin. The deuterium atoms provide a distinct signature that can be detected using mass spectrometry, aiding in the understanding of metabolic pathways.
Medicine
In medicine, this compound is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of capsaicin. This information is crucial for developing capsaicin-based therapeutics.
Industry
Industrially, this compound is used in the development of new formulations and delivery systems for capsaicin, enhancing its stability and efficacy in various applications, including pain relief and weight management products.
Mechanism of Action
(Z)-Capsaicin-d3 exerts its effects by binding to the transient receptor potential vanilloid 1 (TRPV1) receptor, a ligand-gated ion channel found in sensory neurons. This binding leads to the activation of the receptor, causing an influx of calcium ions and subsequent neuronal depolarization. The activation of TRPV1 results in the sensation of heat and pain, which is the characteristic effect of capsaicin.
Comparison with Similar Compounds
Similar Compounds
Capsaicin: The non-deuterated form, widely studied for its effects and applications.
Dihydrocapsaicin: A reduced form of capsaicin with similar but slightly different properties.
Nonivamide: A synthetic analog of capsaicin with similar biological activity.
Uniqueness
(Z)-Capsaicin-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium labeling allows for precise tracking and analysis in metabolic and pharmacokinetic studies, making it a valuable tool in various fields.
Properties
Molecular Formula |
C18H27NO3 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(Z)-N-[[4-hydroxy-3-(trideuteriomethoxy)phenyl]methyl]-8-methylnon-6-enamide |
InChI |
InChI=1S/C18H27NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,14,20H,4-5,7,9,13H2,1-3H3,(H,19,21)/b8-6-/i3D3 |
InChI Key |
YKPUWZUDDOIDPM-XCBYIJBPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)CNC(=O)CCCC/C=C\C(C)C)O |
Canonical SMILES |
CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


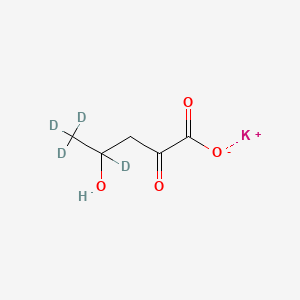
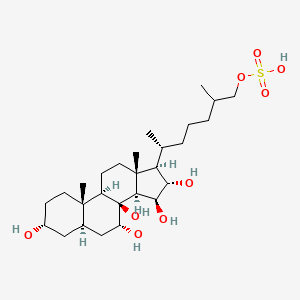

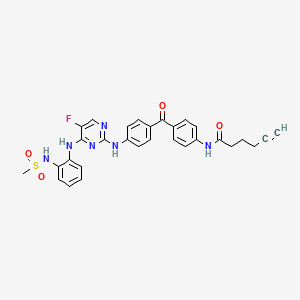
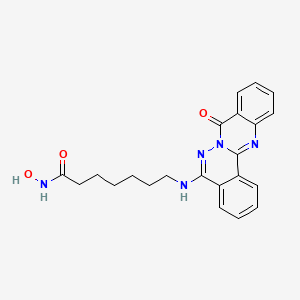
![4-chloro-4-fluoro-N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B12417051.png)

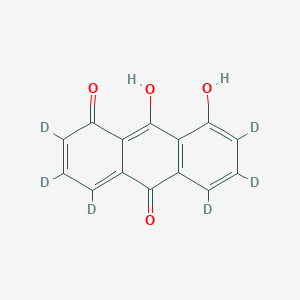


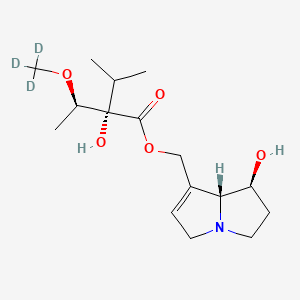
![(6R,11R,13R,14S,15S,16R,19E,23S)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B12417083.png)

